molecular formula C20H19N3O2 B1683317 7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine CAS No. 332922-63-1

7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine

Cat. No. B1683317
M. Wt: 333.4 g/mol
InChI Key: PGNWQNJXXLPZEL-UHFFFAOYSA-N
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Description

“7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine” is a compound with the molecular formula C20H19N3O2 . It is also known as EFA. It is a member of the class of aminoacridines that is acridin-9-amine substituted by [(furan-2-yl)methyl]amino and ethoxy groups at positions 3 and 7, respectively .


Molecular Structure Analysis

The molecular weight of this compound is 333.4 g/mol . The IUPAC name is 7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine . The InChI and Canonical SMILES representations provide a detailed view of its molecular structure .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 73.3 Ų and a complexity of 435 . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 5 rotatable bonds . The XLogP3-AA value, which predicts the compound’s lipophilicity, is 3.8 .

Scientific Research Applications

Potential Anti-cancer Applications

Research on dinuclear rhodium(II) carboxylate complexes with diamine-substituted acridine ligands, similar in structure to the compound , reveals potential multifunctional anti-cancer properties. These studies highlight the synthesis and structural characterization of complexes that show promise in cancer treatment due to their ability to interact with DNA and potentially disrupt cancer cell proliferation (Goodgame et al., 1988); (Goodgame et al., 1990).

Synthesis of Heterocyclic Compounds

A method for the efficient synthesis of spiro[furan-3,3′-indoline] derivatives via domino reactions showcases the versatility of furan-based compounds in organic synthesis. This process involves reactions of pyridinium salts with isatinylidene acetoacetates, indicating the potential of furan derivatives in constructing complex heterocyclic structures with possible pharmaceutical applications (Liu et al., 2013).

DNA Interacting Agents

The synthesis of acridine-based DNA bis-intercalating agents is another area of research that aligns with the structural themes of "7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine." These studies focus on compounds that can intercalate into DNA, which could lead to the development of novel therapeutic agents targeting genetic diseases or cancer (Moloney et al., 2001).

Electronic Materials

Research into dimethyl-dihydrobenzofuran derivatives for use in blue fluorescent organic light-emitting diodes (OLEDs) illustrates the application of furan derivatives in material science. These compounds serve as electron-blocking layers, enhancing the efficiency and lifespan of OLEDs, highlighting the broader utility of furan derivatives beyond biomedical applications (Hu et al., 2020).

properties

IUPAC Name

7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-2-24-14-6-8-18-17(11-14)20(21)16-7-5-13(10-19(16)23-18)22-12-15-4-3-9-25-15/h3-11,22H,2,12H2,1H3,(H2,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNWQNJXXLPZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)NCC4=CC=CO4)N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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